Milnamide A

Description

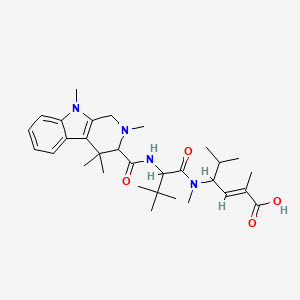

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H46N4O4 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

(E)-4-[[3,3-dimethyl-2-[(2,4,4,9-tetramethyl-1,3-dihydropyrido[3,4-b]indole-3-carbonyl)amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C31H46N4O4/c1-18(2)22(16-19(3)29(38)39)35(11)28(37)25(30(4,5)6)32-27(36)26-31(7,8)24-20-14-12-13-15-21(20)34(10)23(24)17-33(26)9/h12-16,18,22,25-26H,17H2,1-11H3,(H,32,36)(H,38,39)/b19-16+ |

InChI Key |

DTDKDYCVVOKSAV-KNTRCKAVSA-N |

Isomeric SMILES |

CC(C)C(/C=C(\C)/C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(CN1C)N(C3=CC=CC=C32)C)(C)C |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(CN1C)N(C3=CC=CC=C32)C)(C)C |

Synonyms |

milnamide A |

Origin of Product |

United States |

Isolation, Characterization, and Structural Delineation of Milnamide a

Isolation from Marine Sponge Genera (e.g., Auletta, Cymbastela, Pipestela)

Milnamide A has been primarily isolated from various marine sponge genera, which are known to be prolific sources of novel secondary metabolites. Initial discovery and subsequent isolation efforts have identified its presence in sponges belonging to the genera Auletta, Cymbastela, and Pipestela. nih.govcapes.gov.br These sponges are part of the Axinellidae family and are predominantly found in regions such as the Great Barrier Reef, Coral Sea, and other parts of the Indo-Pacific. nih.gov

The isolation process typically involves the collection of sponge specimens, followed by extraction with organic solvents to obtain a crude extract. This extract is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds and isolate the pure this compound. The process is often guided by bioactivity assays to track the cytotoxic fractions. capes.gov.br For instance, studies on Pipestela candelabra have shown that fractions containing milnamides exhibit selective activity against human prostate cancer cells. nih.gov

Spectroscopic and Spectrometric Characterization Techniques Applied

The structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, elemental composition, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. demokritos.gr A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR (Carbon NMR): Reveals the different types of carbon atoms present in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of different molecular fragments. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

These advanced NMR techniques, often performed in deuterated solvents like DMSO-d₆, have been instrumental in assigning the complex structure of this compound and its analogues. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular formula of a compound. mdpi.comlibretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, often to several decimal places. libretexts.orgmsu.edu This precision allows for the unambiguous determination of the elemental composition by distinguishing between ions that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms. msu.edu For this compound, HRMS has been crucial in confirming its molecular formula.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) for Stereochemical Assignment

Chiroptical spectroscopy techniques are essential for determining the stereochemistry of chiral molecules like this compound. acs.org These methods probe the differential interaction of a molecule with left and right circularly polarized light. libretexts.org

Optical Rotation: Measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation [α]D is a characteristic physical property. For example, the specific rotation of one new milnamide analogue was reported as [α]²⁵D +11 (c 0.02, MeOH). nih.gov

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum, which plots molar ellipticity against wavelength, provides a fingerprint of the molecule's absolute configuration. slideshare.net By comparing the experimental CD spectrum of this compound with those of related compounds with known stereochemistry or with theoretical calculations, its absolute configuration can be assigned. nih.gov

Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms, known as the absolute and relative stereochemistry, is a critical aspect of natural product characterization. unacademy.comox.ac.uk

The relative configuration describes the spatial relationship between different stereocenters within the molecule. For this compound, this is largely determined through the analysis of NMR data, particularly from ROESY experiments which reveal through-space correlations between protons.

The absolute configuration , which defines the actual R/S configuration at each chiral center, is more challenging to establish. youtube.com For this compound, the absolute stereochemistry was determined through a combination of methods. Chiroptical data, specifically circular dichroism, played a key role. nih.gov The CD spectrum of this compound was compared to that of its autoxidation product, Milnamide D, and other related milnamides, allowing for the assignment of the (3S, 12S, 15S) configuration. nih.govresearchgate.net This assignment was further supported by enantioselective total synthesis, which confirmed the absolute configurations of both this compound and D. researchgate.net

Synthetic Strategies Toward Milnamide a and Its Structural Analogues

Rationale for Total Synthesis in Natural Products Chemistry

The total synthesis of natural products is a cornerstone of chemical science, driven by several key motivations. openaccessjournals.com Often, these molecules are isolated from their natural sources in minute quantities, hindering extensive biological evaluation. uniurb.it Total synthesis provides a reliable and scalable route to access larger amounts of the desired compound, enabling in-depth study of its therapeutic potential. openaccessjournals.com Furthermore, the process of constructing a complex molecule from simpler starting materials serves as a platform for discovering and validating new synthetic methodologies and reaction pathways. nih.govnih.gov It also allows for the unambiguous confirmation or revision of the proposed structure of a natural product. mdpi.com The intricate architecture of many natural products, with multiple stereocenters and functional groups, presents a formidable challenge that drives innovation in the field of organic synthesis. openaccessjournals.comnih.gov

Enantioselective Total Synthesis Approaches to Milnamide A

The synthesis of this compound, a cytotoxic tripeptide, has attracted considerable attention from the synthetic community. acs.org The primary goal has been the development of enantioselective total syntheses, which are crucial for producing the biologically active stereoisomer. connectedpapers.comrsc.org

The enantioselective total synthesis of (+)-Milnamide A has been accomplished through strategies that often involve peptide coupling and multicomponent reactions. A key transformation in several synthetic routes is the construction of the unusual β-substituted tryptophan moiety. researchgate.netmdpi.com The synthesis reported by Liu and colleagues showcased an enantioselective approach that led to the formation of (+)-Milnamide A and also provided evidence of its autoxidation to (+)-Milnamide D. connectedpapers.comsemanticscholar.org The methodologies employed often rely on the careful orchestration of protecting group strategies and the use of stereoselective reagents to build the complex peptide backbone. acs.org

Achieving precise control over the stereochemistry of this compound is a critical aspect of its synthesis. differencebetween.com The molecule contains multiple chiral centers, and their correct spatial arrangement is essential for its biological activity. ox.ac.uk Synthetic strategies often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions to establish the desired stereoisomers. rsc.orgiupac.orgprinceton.edu For instance, the stereochemistry at the α-carbon of the amino acid residues is often set using chiral building blocks or through stereoselective alkylation or amination reactions. jyu.fi The control of stereochemistry throughout the synthesis is a testament to the power of modern organic synthesis. ox.ac.ukspringernature.com

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step assembly of the target molecule. differencebetween.com | Conceptually simple to plan. fiveable.me | Lower overall yield for multi-step syntheses. uniurb.itdifferencebetween.com Inefficient for complex molecules. differencebetween.com |

| Convergent Synthesis | Independent synthesis of key fragments followed by late-stage coupling. chemistnotes.compediaa.com | Higher overall yield. differencebetween.com More efficient and flexible. fiveable.me Allows for parallel synthesis of fragments. fiveable.me | Requires more complex planning to design the fragment coupling. |

Stereocontrol in this compound Synthesis

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) and for developing new compounds with improved biological profiles. acs.orgnih.gov By systematically modifying different parts of the this compound structure, chemists can identify the key pharmacophoric elements responsible for its cytotoxicity. nih.gov For example, analogues of the related natural product hemiasterlin (B1673049) have been synthesized to probe the effects of structural changes on antimitotic activity. acs.orgdntb.gov.ua The synthetic routes developed for this compound can often be adapted to produce a variety of analogues by incorporating modified amino acid building blocks or by altering the peptide backbone. acs.orgdntb.gov.uaresearchgate.net This has led to the creation of new cytotoxic and tubulin-interactive derivatives. acs.org

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is not without its challenges. The construction of the sterically hindered and electronically unique amino acid residues, particularly the β-substituted tryptophan, requires specialized synthetic methods. researchgate.netmdpi.com Achieving high stereoselectivity at all chiral centers is a persistent challenge that demands careful planning and execution. news-medical.nethilarispublisher.com Furthermore, the peptide coupling steps can be difficult due to the steric bulk of the amino acid fragments. mdpi.com

To overcome these hurdles, chemists have developed innovative solutions. These include the use of novel catalysts and reagents to facilitate difficult bond formations and the development of creative protecting group strategies to manage the reactivity of the various functional groups. mdpi.comalliedacademies.org The challenges encountered in the synthesis of this compound and other complex natural products continue to drive the development of new and more efficient synthetic methodologies. longdom.orgresearchgate.netrsc.org

Biosynthetic Investigations of Milnamide a

Proposed Non-Ribosomal Peptide (NRP) Biosynthetic Pathway

Milnamide A is classified as a non-ribosomal peptide (NRP), a class of secondary metabolites synthesized by large, multifunctional enzymes called Non-Ribosomal Peptide Synthetases (NRPSs) rather than by the ribosome and mRNA machinery. wikipedia.orguzh.ch These NRPS enzymes function as modular assembly lines, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. rsc.orgbiorxiv.org

The proposed biosynthetic pathway for this compound follows the canonical multienzyme thiotemplate mechanism. uzh.ch The process is initiated by an adenylation (A) domain within the first NRPS module, which selects a specific precursor molecule and activates it as an aminoacyl-adenylate at the expense of ATP. uzh.ch This activated acid is then tethered as a thioester to a phosphopantetheinyl (Ppant) cofactor attached to a thiolation (T) or peptidyl carrier protein (PCP) domain. uzh.ch

Subsequent modules perform similar actions, each adding its specific building block. The elongation of the peptide chain is catalyzed by condensation (C) domains, which facilitate the formation of a peptide bond between the upstream, enzyme-bound peptide and the downstream, newly activated amino acid. biorxiv.org After the final amino acid is added, a terminating thioesterase (TE) domain catalyzes the release of the completed peptide, often inducing cyclization. In the case of the linear this compound, the TE domain would likely catalyze a simple hydrolysis reaction to release the final product.

Identification of Precursor Molecules

The structure of this compound indicates the incorporation of three distinct and unusual precursor molecules. The identification of these building blocks is fundamental to understanding the biosynthetic pathway. While direct feeding studies on the symbiotic microorganism are challenging, the structural components strongly suggest the following precursors.

| Component of this compound | Proposed Precursor Molecule | Notes |

| N-terminal cap | Likely derived from an amino acid | The exact precursor for the N-terminal moiety is not definitively established. |

| Middle Residue | tert-Leucine | An unusual, non-proteinogenic amino acid. |

| C-terminal Residue | N-methylvinylogous valine | A modified and non-proteinogenic amino acid. |

| Tetrahydro-β-carboline | Tryptophan and an aldehyde | This heterocyclic system is proposed to be formed via a Pictet-Spengler reaction between tryptophan and an aldehyde. |

Table 1: Proposed Precursor Molecules for the Biosynthesis of this compound.

The presence of these non-standard building blocks, particularly tert-leucine and N-methylvinylogous valine, is a hallmark of non-ribosomal peptide synthesis. griffith.edu.au

Characterization of Biosynthetic Enzymes

The biosynthesis of this compound is predicted to be carried out by a multi-modular NRPS enzyme complex, supplemented by tailoring enzymes that modify the peptide backbone or its residues. rsc.org Although the specific enzymes from the this compound gene cluster have not been fully characterized in vitro, their functions can be inferred from the well-understood roles of NRPS domains. biorxiv.org

| Enzyme/Domain Type | Proposed Function in this compound Biosynthesis |

| Adenylation (A) Domain | Selects and activates specific precursor molecules (e.g., tert-leucine, valine, tryptophan) via adenylation. uzh.ch |

| Thiolation (T) Domain | Covalently binds the activated precursors and the growing peptide chain as thioesters. uzh.ch |

| Condensation (C) Domain | Catalyzes the formation of peptide bonds between the amino acid residues. biorxiv.org |

| Methyltransferase (MT) Domain | Responsible for the N-methylation of the valine residue to form N-methylvinylogous valine. wikipedia.org |

| Pictet-Spenglerase/Related Enzyme | Catalyzes the cyclization of the tryptophan-derived portion of the molecule to form the characteristic tetrahydro-β-carboline ring structure. |

| Thioesterase (TE) Domain | Catalyzes the final hydrolytic release of the linear tripeptide from the NRPS assembly line. escholarship.org |

Table 2: Predicted Functions of Biosynthetic Enzymes and Domains in the this compound Pathway.

Genetic Basis of this compound Production

The genetic blueprint for the production of NRPs is located in a dedicated biosynthetic gene cluster (BGC). nih.gov In bacteria and fungi, these BGCs contain all the necessary genes for the synthesis of the core peptide, including the NRPS-encoding genes and genes for tailoring enzymes, transporters, and sometimes regulators. wikipedia.orgnih.gov

While the complete BGC for this compound has not been explicitly isolated and sequenced, it is hypothesized to reside within the genome of a symbiotic microorganism. nih.govresearchgate.net This is supported by the fact that many complex secondary metabolites isolated from marine invertebrates are ultimately traced back to microbial symbionts. frontiersin.org The BGC would contain one or more large open reading frames (ORFs) that code for the multi-modular NRPS enzymes. wikipedia.orgnih.gov The organization of these genes would likely follow the principle of co-linearity, where the sequence of modules and their corresponding domains on the enzyme mirrors the sequence of amino acids in the final peptide product. escholarship.org

Comparative Biosynthesis within Milnamide and Hemiasterlin (B1673049) Families

The milnamides and hemiasterlins are closely related families of cytotoxic peptides, often co-isolated from the same sponge sources. griffith.edu.au They share a common dipeptide side chain composed of tert-leucine and N-methylvinylogous valine, indicating a shared or very similar initial biosynthetic machinery. griffith.edu.au

The primary structural difference, and therefore the key biosynthetic divergence, lies in the third residue. griffith.edu.au

Milnamides: Feature a tetrahydro-β-carboline system, formed from the incorporation of a tryptophan precursor that undergoes a Pictet-Spengler-type cyclization. griffith.edu.au

Hemiasterlins: Possess a tri- or tetra-methylated tryptophan residue at this position. griffith.edu.au

This divergence suggests that the final modules of the respective NRPS assembly lines differ. The hemiasterlin pathway likely involves a terminal NRPS module that incorporates tryptophan, followed by the action of one or more dedicated methyltransferase enzymes to modify the indole (B1671886) ring. In contrast, the milnamide pathway's final module would incorporate tryptophan and facilitate the subsequent cyclization to form the tetrahydro-β-carboline ring, a reaction that may be catalyzed by a specialized terminal condensation domain or a separate tailoring enzyme. griffith.edu.aunih.gov This comparison highlights how subtle variations in biosynthetic gene clusters can lead to the production of structurally distinct, yet related, families of natural products.

Preclinical Biological Activities and Molecular Mechanisms of Action of Milnamide a

Antiproliferative and Cytotoxic Effects in In Vitro Cellular Models

Milnamide A has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in preclinical studies.

Activity Spectrum Across Diverse Cell Lines

Research has shown that this compound exhibits potent inhibitory activity against a range of human cancer cell lines. Notably, it has been evaluated against prostate cancer (PC3), colorectal cancer (HCT-116), and breast cancer (MDA-MB-435) cells. griffith.edu.aunih.govfrontiersin.org In studies involving the Australian marine sponge Pipestela candelabra, this compound was identified as a potent inhibitor of human prostate cancer cells (PC3). mdpi.comgriffith.edu.au It also showed activity against the p53-deficient and HCT-116 colorectal cancer cell lines. nih.gov Furthermore, its effects have been observed in the MDA-MB-435 breast cancer cell line. frontiersin.org In comparative studies, this compound's activity was also assessed against a non-cancerous human neonatal foreskin fibroblast (NFF) cell line to determine its selectivity for cancer cells. mdpi.comgriffith.edu.aunih.gov

Concentration-Dependent Activity Profiles (e.g., IC50 values)

The cytotoxic and antiproliferative effects of this compound are dose-dependent, with specific concentrations required to inhibit the growth of cancer cells by 50% (IC50). In studies on the human prostate cancer cell line (PC3), this compound exhibited a potent IC50 value of 11.0 nM. griffith.edu.aufrontiersin.orgmdpi.com Against the non-cancerous human neonatal foreskin fibroblast (NFF) cell line, the IC50 value was 70.6 nM, indicating some level of selective activity towards prostate cancer cells. nih.gov In the context of colorectal cancer, this compound demonstrated an IC50 value of 1.65 µM against HCT-116 cells. nih.gov For the MDA-MB-435 breast cancer cell line, an IC50 value of 1.48 x 10⁻⁴ µg/mL has been reported for a related compound, milnamide C. nih.gov

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| PC3 | Prostate Cancer | 11.0 nM | griffith.edu.aufrontiersin.orgmdpi.com |

| NFF | Non-cancerous Fibroblast | 70.6 nM | nih.gov |

| HCT-116 | Colorectal Cancer | 1.65 µM | nih.gov |

Cellular Mechanistic Studies

The anticancer effects of this compound are attributed to its ability to interfere with the fundamental cellular machinery responsible for cell division and structure.

Microtubule Dynamics Modulation

This compound exerts its biological effects by modulating microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. csic.esnih.gov Microtubules are dynamic polymers that undergo constant assembly (polymerization) and disassembly (depolymerization). reddit.com

A key mechanism of action for this compound is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit that assembles into microtubules. By interfering with this process, this compound prevents the formation of the mitotic spindle, a structure essential for the separation of chromosomes during cell division. nih.gov This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death). Studies have shown that this compound inhibits tubulin polymerization with an IC50 value of 6.02 µM. nih.govresearchgate.net

In addition to inhibiting the formation of new microtubules, this compound and its analogs have been shown to cause the depolymerization of existing microtubules. griffith.edu.aunih.gov This dual action of inhibiting polymerization and promoting depolymerization leads to a significant disruption of the microtubule network within the cell. researchgate.net This disruption of microtubule dynamics is a hallmark of several potent anticancer agents. griffith.edu.aunih.gov

Tubulin Polymerization Inhibition

Cell Cycle Perturbations

This compound, like its related compounds the hemiasterlins, exerts its cytotoxic effects primarily by inducing cell cycle arrest at the G2/M phase. sci-hub.seresearchgate.net This phase is critical for cell division, as it involves the formation of the mitotic spindle, a structure composed of microtubules, which is responsible for segregating chromosomes into two daughter cells.

By inhibiting tubulin polymerization, this compound disrupts the normal dynamics of microtubule assembly and disassembly. hebmu.edu.cnresearchgate.net This interference prevents the formation of a functional mitotic spindle, triggering a cellular checkpoint that halts the cell cycle at the G2/M transition to prevent improper chromosome segregation. sci-hub.semedsci.org This arrest is a common mechanism for microtubule-destabilizing agents. researchgate.net While this compound is known to cause G2/M arrest, detailed studies specifying the modulation of key regulatory proteins like Cyclin B1 or Cdc2 in response to this specific compound are not extensively detailed in the available literature. sci-hub.senih.govfrontiersin.org

Based on the available scientific literature, there is no evidence to suggest that this compound induces cell cycle arrest at the G1 phase. The compound's established mechanism as a microtubule-destabilizing agent points towards a primary effect on mitosis, which occurs during the M phase of the cell cycle, preceded by the G2 phase. sci-hub.seresearchgate.net G1 arrest is typically associated with different mechanisms of action, such as the inhibition of cyclin-dependent kinases (CDKs) that govern the G1/S transition or DNA damage that activates p53-dependent pathways. flinders.edu.au

G2/M Phase Arrest

Apoptosis Induction Pathways

The ultimate fate of a cancer cell following prolonged G2/M arrest is often programmed cell death, or apoptosis. This compound has been shown to be a potent inducer of apoptosis. kisti.re.kr

The intrinsic, or mitochondrial, pathway of apoptosis is a common outcome for cells treated with microtubule-targeting agents. nih.gov This pathway is initiated by cellular stress, such as the mitotic arrest induced by this compound, and is regulated by the Bcl-2 family of proteins. teachmeanatomy.info

In this pathway, pro-apoptotic proteins like Bax and Bak become activated, leading to mitochondrial outer membrane permeabilization (MOMP). teachmeanatomy.infowikipedia.org This event allows for the release of key apoptogenic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. nih.govwikipedia.org Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome. nih.gov The apoptosome then recruits and activates an initiator caspase, caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. nih.govwikipedia.orgnih.gov

While it is established that this compound induces apoptosis, likely through caspase-3 activation, specific studies detailing the direct involvement of the mitochondrial pathway, such as demonstrating cytochrome c release or changes in Bcl-2 family protein expression in response to this compound, are not explicitly covered in the reviewed literature. kisti.re.kr

Identification of Molecular Targets Beyond Tubulin

The principal molecular target of this compound is tubulin. hebmu.edu.cnresearchgate.net It inhibits the polymerization of tubulin into microtubules, thereby disrupting the microtubule cytoskeleton. hebmu.edu.cn This mechanism is shared with the related hemiasterlin (B1673049) family of peptides, which are known to bind to the Vinca domain of tubulin. rsc.orgresearchgate.net

Despite its clear activity on tubulin, research has considered whether other mechanisms may contribute to its potent cytotoxicity. For instance, a study comparing this compound, Milnamide D, and Hemiasterlin noted a reversal in the order of potency between cytotoxicity assays and tubulin polymerization inhibition assays. hebmu.edu.cn While Hemiasterlin was the most potent inhibitor of tubulin polymerization, Milnamide D was significantly more cytotoxic than this compound, suggesting that Milnamide D might act through multiple mechanisms. hebmu.edu.cn However, for this compound specifically, the current body of scientific literature does not identify any definitive molecular targets beyond tubulin.

In Vivo Preclinical Studies (Non-Human Models)

Despite the potent in vitro cytotoxicity demonstrated by this compound against various cancer cell lines, there is a notable lack of published in vivo preclinical studies using non-human models for this specific compound. While related compounds, such as the hemiasterlin analogue HTI-286 (taltobulin), have advanced to clinical trials, similar in vivo efficacy and safety data for this compound are not available in the public domain. researchgate.netmdpi.com Such studies in animal models, typically involving xenografts where human cancer cells are implanted into immunocompromised mice, are a critical step in drug development to assess a compound's therapeutic potential and toxicological profile in a whole-organism system. researchgate.net

Data Tables

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| This compound | PC3 | Prostate Cancer | 11.0 nM |

| This compound | HCT-116 | Colorectal Cancer | 1652.6 nM |

| Milnamide C | PC3 | Prostate Cancer | 31.7 nM |

| Milnamide D | PC3 | Prostate Cancer | 0.38 µM |

| Milnamide D | HCT-116 | Colorectal Cancer | 66.8 nM |

| Hemiasterlin | HCT-116 | Colorectal Cancer | 6.8 nM |

Data sourced from multiple studies. hebmu.edu.cnmdpi.comfrontiersin.org

Table 2: Inhibition of Tubulin Polymerization

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 6.02 |

| Milnamide D | 16.90 |

| Hemiasterlin | 1.16 |

Data from Chevallier et al., 2003. hebmu.edu.cn

Efficacy Assessment in Animal Models (e.g., Xenograft Models)

Information regarding the in vivo efficacy of this compound in animal models, including xenograft models, is not available in the public domain based on the conducted research. Preclinical studies detailing the assessment of this compound in such models are essential for evaluating its potential as a therapeutic agent. These studies typically involve transplanting human tumor cells into immunocompromised animals to observe the effect of the compound on tumor growth. nih.govresearchgate.net Key parameters measured in these models include tumor growth inhibition and potential tumor regression. researchgate.net

Pharmacodynamic Endpoints

Specific pharmacodynamic endpoints for this compound have not been detailed in the available scientific literature. Pharmacodynamic studies are crucial to understand what a drug does to the body and to identify biomarkers that indicate the drug is having its intended effect. hebmu.edu.cn For a compound like this compound, which is known to interact with tubulin, relevant pharmacodynamic endpoints could include assessing the degree of tubulin polymerization inhibition within tumor tissues or measuring the downstream effects of mitotic arrest in vivo. nih.govhebmu.edu.cnmdpi.com However, no such studies have been published.

While direct in vivo efficacy and pharmacodynamic data for this compound are not available, its in vitro cytotoxic activities against various human cancer cell lines have been documented. This information provides a foundation for its potential anticancer properties.

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported in several studies.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HCT-116 | Colorectal Cancer | 1652.6 | hebmu.edu.cn |

| PC3 | Prostate Cancer | 11.0 | nih.gov |

| A549 | Lung Cancer | ~7280 | tandfonline.com |

| HT-29 | Colon Cancer | ~4970 | tandfonline.com |

| B16/F10 | Murine Melanoma | ~6750 | tandfonline.com |

| P388 | Murine Leukemia | ~1310 | tandfonline.com |

Note: IC₅₀ values from reference tandfonline.com were converted from µg/mL to nM assuming a molecular weight of approximately 563.7 g/mol for this compound.

Mechanism of Action

The primary mechanism of action identified for this compound is the inhibition of tubulin polymerization. nih.govhebmu.edu.cn This activity disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and ultimately cell death.

| Assay | IC₅₀ (µM) | Reference |

| Tubulin Polymerization Inhibition | 6.02 | nih.govhebmu.edu.cn |

The lack of in vivo data for this compound highlights a significant gap in its preclinical evaluation. Future research involving xenograft models and the assessment of pharmacodynamic markers will be critical to determine its potential for further development as an anticancer agent.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Milnamide a and Its Analogues

Correlating Structural Features with Biological Potency

SAR analysis allows for the identification of chemical groups responsible for a compound's biological effect. wikipedia.orgresearchgate.net Studies on the milnamide family of compounds have revealed key structural features that are critical for their cytotoxic potency. By comparing Milnamide A with its naturally occurring analogues, researchers have been able to pinpoint specific molecular modifications that lead to significant changes in activity.

A study comparing this compound with its analogues against the human prostate cancer cell line (PC3) demonstrated its superior potency. griffith.edu.au this compound exhibited the strongest activity with an IC50 value of 11.0 nM. griffith.edu.au Key findings from the comparative analysis include:

The N-methyl Group: The presence of an N-methyl group at the N-9 position of the β-carboline ring is a significant contributor to cytotoxicity. This compound, which possesses this feature, is threefold more potent than Milnamide C (lacking the N-methyl group at a different position) and 35-fold more potent than another Milnamide C analogue. griffith.edu.au This trend is consistent across the family, as losing this N-methylation consistently reduces activity. griffith.edu.au

The C-1 Position: Modifications at the C-1 position of the β-carboline ring dramatically impact potency. Replacing the methylene (B1212753) group (CH₂) at C-1 in this compound with a carbonyl (C=O) or an imine (C=N) group leads to a decrease in cytotoxicity. griffith.edu.au

The β-carboline System: The integrity of the β-carboline system appears to be important. Related compounds from the hemiasterlin (B1673049) family, which feature a tryptophan system instead of the β-carboline ring, showed increased cytotoxicity, suggesting that this structural change significantly alters the interaction with the biological target. griffith.edu.au

These findings highlight a clear correlation between specific structural elements of the milnamide scaffold and their resulting biological potency.

| Compound | Key Structural Difference from this compound | Cytotoxicity (IC50, nM) vs. PC3 Cells | Reference |

|---|---|---|---|

| This compound | - | 11.0 | griffith.edu.au |

| Milnamide C (analogue 1) | Lacks N-methyl at N-9; different substitution | ~33 nM (3-fold less potent) | griffith.edu.au |

| Milnamide C (analogue 2) | Lacks N-methyl at N-9; different substitution | ~385 nM (35-fold less potent) | griffith.edu.au |

| Milnamide E | Lacks N-methyl at N-9 | Less potent than this compound | griffith.edu.au |

| Milnamide G | Imine at C-1 instead of methylene | Less potent than this compound | griffith.edu.au |

Identification of Pharmacophore Elements for Microtubule Interaction

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target. unina.it For this compound, which functions as a microtubule-destabilizing agent, identifying its pharmacophore is key to understanding how it disrupts microtubule dynamics. researchgate.netresearchgate.net While the precise pharmacophore for this compound's interaction with its proposed target, α-tubulin, is still under investigation, general principles for microtubule-binding agents provide a framework for its analysis. researchgate.net

The process of pharmacophore identification involves analyzing a set of active ligands to find the common features responsible for their activity. unina.it For agents that interact with tubulin, these features often include a specific spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that complement the topology of the binding site on the tubulin protein. unina.itnih.gov Studies on other microtubule-destabilizing drugs that bind to β-tubulin have identified common pharmacophores essential for their activity. nih.gov Similarly, the structural elements of this compound—such as the β-carboline ring, the dipeptide side chain of tert-leucine and N-methylvinylogous valine, and the N-methyl group—collectively form the three-dimensional pattern that is recognized by the tubulin protein. griffith.edu.au The potent activity of this compound suggests these elements are arranged in a sterically and electronically optimal way to disrupt the formation of microtubules, which are essential for cell division. researchgate.net

Rational Design and Synthesis of Modified Milnamide Structures

Rational design in medicinal chemistry is an iterative process, often described by the Design-Make-Test-Analyze (DMTA) cycle, aimed at optimizing a lead compound's activity and properties. cbcs.se This approach uses the knowledge gained from SAR studies to make purposeful modifications to a chemical structure. mdpi.comedelris.com The synthesis of modified this compound structures is guided by the SAR data obtained from its natural analogues. griffith.edu.au

The goal is to systematically alter the molecule to enhance potency, selectivity, or other pharmacological properties. cbcs.se Based on the existing SAR for the milnamide family, a rational design strategy would focus on several key areas:

Exploring the N-9 Position: Given the established importance of the N-methyl group at the N-9 position, synthetic efforts could explore other alkyl or functional groups at this site to probe the size and electronic limits of this interaction. griffith.edu.au

Modifying the Dipeptide Side Chain: The unnatural amino acid residues, tert-leucine and N-methylvinylogous valine, are crucial components. griffith.edu.au Synthesizing analogues with variations in these residues would help to refine the understanding of the binding pocket they occupy.

Investigating the β-carboline Ring: Since breaking the β-carboline system to form a tryptophan-based structure (as in hemiasterlins) increased cytotoxicity, further exploration of this region is warranted. griffith.edu.au This could involve synthesizing hybrids or other heterocyclic systems to probe their effect on microtubule destabilization.

This structured approach, combining synthesis with biological testing, allows chemists to build upon the foundational structure of this compound to develop potentially superior therapeutic agents. cbcs.sersc.org

Impact of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of a drug. uou.ac.innih.gov Chiral molecules and their mirror images (enantiomers) can have vastly different interactions with biological targets, which are themselves chiral. oregonstate.edunumberanalytics.com A classic example is the drug thalidomide, where one enantiomer was therapeutic and the other was highly toxic. oregonstate.edu

While specific studies isolating and testing different stereoisomers of this compound are not detailed in the provided context, the high potency of the natural compound strongly implies that its specific stereochemical configuration is optimal for its activity. Any synthetic strategy must, therefore, carefully control the stereochemistry to retain or enhance its biological function. If a bond to a chiral carbon is broken during a reaction without controlled stereochemistry, it can lead to a mixture of isomers (racemization), which often results in a significant loss of potency. libretexts.org

Computational and In Silico Approaches to SAR Analysis

Computational, or in silico, methods have become indispensable tools in modern drug discovery for analyzing SAR. bbau.ac.innih.gov These techniques use computer simulations to model and predict the interaction between a ligand and its target, providing insights that can guide rational drug design and save considerable time and resources. nih.gov

For this compound, several computational approaches can be applied to deepen the understanding of its SAR:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. Docking simulations of this compound and its analogues into the proposed binding site on α-tubulin could provide a three-dimensional model of the interaction. This would help to rationalize the observed potency differences, for instance, by showing how the N-methyl group forms a key contact or why an imine at C-1 creates an unfavorable interaction. griffith.edu.au

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.orgoncodesign-services.com By analyzing the Milnamide analogues, a QSAR model could be developed to predict the cytotoxicity of new, unsynthesized structures, helping to prioritize which compounds to synthesize and test. oncodesign-services.com

Pharmacophore Modeling: Based on the structures of active milnamide analogues, a 3D pharmacophore model can be generated. This model represents the key features necessary for activity and can be used to screen large virtual libraries of compounds to identify new potential microtubule inhibitors with different chemical scaffolds. unina.it

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding stability and the conformational changes that may occur upon binding. kiu.ac.ug

These in silico approaches complement experimental work by providing a theoretical framework to understand the SAR of this compound, thereby accelerating the discovery of more effective analogues. nih.govexactelabs.com

Future Directions in Milnamide a Research

Exploration of Undiscovered Biosynthetic Pathways

The complete biosynthetic pathway of Milnamide A remains largely uncharacterized. While it is known to be a product of marine sponges of genera like Auletta and Cymbastela, the precise enzymatic machinery responsible for its assembly is yet to be discovered. acs.orgmdpi.com It is hypothesized that the pathway involves a complex interplay of non-ribosomal peptide synthetase (NRPS) and possibly polyketide synthase (PKS) logic, given the unusual amino acid residues and the tetrahydro-β-carboline core. mdpi.comacs.org A key observation is the spontaneous auto-oxidation of this compound to Milnamide D, which was noted during its total synthesis and suggests that some transformations may be non-enzymatic. griffith.edu.auresearchgate.net

Future research will focus on:

Genome Mining: A primary strategy involves sequencing the genomes of the source sponges and their associated microbial symbionts. nih.gov By searching for biosynthetic gene clusters (BGCs) that contain domains known to be involved in the synthesis of similar natural products, researchers can identify candidate pathways for this compound production. frontiersin.orgnih.gov This approach has been successful in uncovering the genetic basis for the production of other complex marine natural products. nih.govrsc.org

Heterologous Expression: Once candidate BGCs are identified, they can be cloned and expressed in a more genetically tractable host organism, such as E. coli or yeast. nih.govplos.org This will be crucial for confirming the function of the gene cluster and for elucidating the roles of individual enzymes in the pathway.

Metabolic Labeling Studies: Using isotopically labeled precursors in sponge cell cultures or symbiont fermentation could help trace the origins of the various structural components of the this compound molecule, providing critical clues to its biosynthetic logic.

Unraveling the biosynthesis of this compound is not only of fundamental scientific interest but is also a critical step toward its sustainable production through biotechnological methods.

Development of Advanced In Vitro and Organoid Models for Efficacy Studies

Initial efficacy studies of this compound and its analogues have relied on traditional two-dimensional (2D) cancer cell line models, demonstrating potent cytotoxicity against various cancers, including prostate and colorectal cancer. nih.gov However, these models lack the complex three-dimensional (3D) architecture and cellular heterogeneity of actual tumors. nih.gov

The development and use of advanced in vitro models represents a significant future direction. nih.gov Organoids, which are 3D cell cultures derived from stem cells or patient tissues, can self-organize into structures that closely mimic the organ of origin, including its complex microenvironment. nih.govmdpi.com Tumor organoids, or "tumoroids," are particularly relevant for cancer research as they can recapitulate the heterogeneity and drug resistance mechanisms of a patient's specific tumor. nih.govnih.gov

Future research in this area will involve:

Patient-Derived Organoid (PDO) Screening: Testing this compound on a panel of PDOs derived from different cancer types will provide a more accurate prediction of its clinical efficacy and potential patient responses. nih.gov

Co-culture Models: Integrating immune cells and fibroblasts into organoid cultures can be used to study how the tumor microenvironment influences the activity of this compound.

Organ-on-a-Chip Systems: These microfluidic devices can simulate the dynamic environment of human organs and can be used to assess the compound's activity and potential effects on other tissues in a more physiologically relevant context. nih.gov

These advanced models will bridge the gap between traditional cell culture experiments and in vivo studies, enabling a more robust evaluation of this compound's therapeutic potential. mdpi.com

Table 1: Reported In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | Reported IC₅₀ |

|---|---|---|---|

| This compound | PC3 | Prostate Cancer | 11.0 nM nih.gov |

| This compound | HCT-116 | Colorectal Cancer | 1.65 μM nih.gov |

| Milnamide D | HCT-116 | Colorectal Cancer | 66.8 nM nih.gov |

| Milnamide E | PC3 | Prostate Cancer | 34.2 nM nih.gov |

| Milnamide F | PC3 | Prostate Cancer | 2.18 μM nih.gov |

| Hemiasterlin (B1673049) (Milnamide B) | PC3 | Prostate Cancer | 0.27 nM nih.gov |

Strategies for Sustainable Production and Supply

A major bottleneck for the clinical development of many marine natural products is the "supply problem." These compounds are often present in minute quantities in their source organisms, making harvesting from the wild unsustainable and economically unviable. frontiersin.org The future of this compound production hinges on moving beyond reliance on sponge collection. kestria.comoneplanetnetwork.org

Two primary strategies are being pursued for a sustainable supply:

Total Chemical Synthesis: The successful total synthesis of this compound has already been achieved. acs.orggriffith.edu.auresearchgate.net Future efforts in this area will focus on optimizing these synthetic routes to make them more efficient, scalable, and cost-effective. This includes developing more convergent strategies that allow for the rapid assembly of the core structure and the late-stage introduction of diversity to create novel analogues. acs.org

Biotechnological Production: As discussed in section 7.1, identifying the this compound biosynthetic gene cluster (BGC) is a key goal. Once identified, this BGC could be transferred to a microbial host for fermentation-based production. plos.org This approach, known as heterologous expression, has the potential to produce large, sustainable quantities of the compound and its precursors, and could also be engineered to produce novel derivatives.

Integrating these approaches, for instance by using fermentation to produce a key intermediate that is then elaborated by chemical synthesis (a semi-synthetic approach), could offer the most practical and flexible long-term solution.

Novel Chemical Modifications and Bioconjugation Strategies

While natural this compound is a potent cytotoxin, chemical modifications can be used to improve its properties, such as enhancing its selectivity for cancer cells, improving its solubility, and overcoming potential drug resistance mechanisms. Structure-activity relationship (SAR) studies are crucial for guiding these modifications. orcid.orgusc.edu.auresearchgate.net

Future directions for chemical modification include:

Analog Synthesis: The synthesis and biological evaluation of a wide range of this compound analogues will continue to be a focus. griffith.edu.auusc.edu.au By systematically altering different parts of the molecule—such as the tetrahydro-β-carboline ring, the dipeptide side chain, and the N-methyl groups—researchers can precisely map the structural requirements for its potent anti-tubulin activity. mdpi.com

Bioconjugation: A particularly promising strategy is the development of antibody-drug conjugates (ADCs). dntb.gov.ua In this approach, the highly potent this compound (the "payload") is attached via a chemical linker to a monoclonal antibody that specifically targets a protein on the surface of cancer cells. This strategy has the potential to deliver the cytotoxic payload directly to the tumor, minimizing exposure to healthy tissues and thereby reducing side effects. nih.gov Given that other tubulin inhibitors like maytansinoids have been successfully used in FDA-approved ADCs, this compound represents an exciting payload candidate for next-generation targeted cancer therapies. nih.gov

Table 2: Potential Chemical Modification and Bioconjugation Strategies for this compound

| Strategy | Molecular Target for Modification | Objective |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Dipeptide side chain (tert-leucine, N-methylvinylogous valine) | Optimize binding to tubulin; overcome resistance. mdpi.comusc.edu.au |

| SAR Studies | Tetrahydro-β-carboline core | Improve solubility and cell permeability. griffith.edu.au |

| Bioconjugation (ADC Development) | Attachment of a linker to a non-critical position | Enable conjugation to a tumor-targeting antibody. dntb.gov.ua |

| Prodrug Development | Addition of a cleavable masking group | Enhance stability and control release at the target site. |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

While the primary mechanism of action for this compound is understood to be the inhibition of tubulin polymerization, a full picture of its downstream cellular effects is lacking. nih.gov The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve a systems-level understanding of how this compound impacts cancer cells. biobide.comfrontiersin.org

Future research leveraging omics technologies will aim to:

Transcriptomics (RNA-seq): By analyzing the changes in gene expression in cancer cells following treatment with this compound, researchers can identify entire pathways that are perturbed. au.dkfrontiersin.org This could reveal mechanisms of sensitivity and resistance, and identify potential synergistic drug combinations.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications induced by the compound. humanspecificresearch.org This can confirm downstream effects of microtubule disruption and potentially uncover novel, off-target interactions.

Metabolomics: Analyzing the cellular metabolome can reveal how this compound affects cancer cell metabolism, a key hallmark of cancer. nih.gov

Multi-Omics Integration: The true power of this approach lies in integrating data from all omics platforms. biobide.comnih.gov For example, combining transcriptomic and proteomic data can provide a more complete picture of how changes in gene expression translate into functional changes in the cell, providing a comprehensive map of the compound's mechanism of action. nih.gov

This deep mechanistic understanding is critical for the rational design of clinical trials and for identifying patient populations most likely to benefit from a this compound-based therapy.

Table 3: Application of Omics Technologies in Future this compound Research

| Omics Technology | Primary Research Question | Potential Insights |

|---|---|---|

| Genomics | Are there specific genetic mutations that confer sensitivity or resistance to this compound? | Identification of predictive biomarkers for patient stratification. biobide.com |

| Transcriptomics | How does this compound alter the gene expression profile of a cancer cell? | Elucidation of downstream signaling pathways affected by tubulin inhibition; identification of compensatory mechanisms. frontiersin.orghumanspecificresearch.org |

| Proteomics | Which proteins change in abundance or modification state after treatment? | Confirmation of target engagement and discovery of potential off-target effects. frontiersin.org |

| Metabolomics | How does this compound impact cellular metabolism? | Understanding effects on cancer cell energy production and biosynthetic pathways. nih.gov |

| Multi-Omics Integration | What is the complete systems-level response of a cancer cell to this compound? | A holistic view of the mechanism of action, linking genetic predispositions to functional outcomes. biobide.comnih.gov |

Q & A

Q. What experimental models are commonly used to evaluate the antiproliferative activity of Milnamide A?

this compound is typically tested against human prostate cancer cell lines (e.g., PC3) and compared to non-cancer fibroblast cells (e.g., NFF) to assess selectivity. The IC50 value (half-maximal inhibitory concentration) is determined via cell proliferation assays, with this compound showing an IC50 of 11 nM against PC3 and 2.6–8.6× selectivity over NFF . Researchers should standardize cell culture conditions, passage numbers, and assay protocols (e.g., MTT or SRB assays) to ensure reproducibility.

Q. What synthetic methodologies are employed for the enantioselective synthesis of this compound?

The enantioselective total synthesis of (+)-Milnamide A involves asymmetric aldol reactions and palladium-catalyzed cross-couplings to construct its macrocyclic core. Key steps include stereochemical control during β-hydroxy ketone formation and oxidation to prevent epimerization. Liu et al. (2004) validated the synthetic pathway by confirming autoxidation of this compound to Milnamide D, emphasizing the need for inert atmospheric conditions during storage .

Q. How is the purity and identity of newly synthesized this compound confirmed?

Researchers use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) to verify molecular structure. Purity is assessed via HPLC with UV/vis or evaporative light scattering detection (ELSD). For novel derivatives, elemental analysis and X-ray crystallography may be required .

Q. What are the key challenges in isolating this compound from natural sources?

Natural extraction faces low yield due to this compound’s scarcity in marine organisms. Column chromatography with reverse-phase silica gel and gradient elution (e.g., acetonitrile/water) is standard. Researchers must address co-elution of structurally similar compounds (e.g., Milnamides E–G) using LC-MS/MS and comparative NMR .

Advanced Research Questions

Q. How can discrepancies in reported IC50 values for this compound across studies be systematically addressed?

Variations arise from differences in cell line subtypes, assay durations, or normalization methods. To resolve discrepancies, researchers should:

Q. What strategies mitigate autoxidation of this compound during storage and handling?

Autoxidation to Milnamide D is minimized by storing compounds under argon or nitrogen at −80°C in amber vials. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Purity should be rechecked via HPLC before biological assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for cancer cells?

SAR studies focus on modifying the macrocyclic scaffold’s C-12 and C-15 positions. Researchers synthesize analogs with halogen substitutions or ester linkages and compare their antiproliferative activity. Computational docking (e.g., AutoDock Vina) predicts binding affinity to β-tubulin, a proposed target .

Q. What mechanistic insights explain this compound’s selectivity toward prostate cancer cells?

Hypothesized mechanisms include β-tubulin binding disruption (similar to hemiasterlin D) or apoptosis induction via caspase-3 activation. Advanced methods like CRISPR-Cas9 gene editing (e.g., knocking out β-tubulin isoforms) or live-cell imaging can validate targets .

Q. How should researchers design experiments to compare this compound with structurally related compounds (e.g., hemiasterlin D)?

Use parallel dose-response assays under identical conditions for IC50 comparisons. Include selectivity ratios (cancer vs. non-cancer cells) and toxicity profiles (e.g., hemolytic activity). Transcriptomic profiling (RNA-seq) identifies unique pathway perturbations .

Q. What analytical techniques are critical for detecting this compound degradation products in vitro?

LC-HRMS with tandem mass spectrometry (MS/MS) identifies degradation products like Milnamide D. Accelerated stability studies (40°C/75% RH) under ICH guidelines quantify degradation kinetics. NMR-based metabolomics tracks cellular metabolite changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.